

# A Technical Guide to ANTS Dye for Carbohydrate Analysis

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## Compound of Interest

Compound Name: ANTS

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## Introduction

The analysis of carbohydrates, or glycans, is a critical aspect of various fields of biological research and pharmaceutical development, including glycobiology, biomarker discovery, and the quality control of therapeutic glycoproteins. Due to their lack of a strong chromophore, the sensitive detection of carbohydrates often requires derivatization with a fluorescent label. 8-Aminonaphthalene-1,3,6-trisulfonic acid (**ANTS**) is a highly negatively charged, fluorescent dye that has become a widely used tool for the sensitive and quantitative analysis of carbohydrates. [\[1\]](#)

This technical guide provides a comprehensive overview of the use of **ANTS** for carbohydrate analysis, including the underlying chemistry, detailed experimental protocols, quantitative performance data, and its application in various analytical techniques.

## Core Principles of ANTS Labeling

The primary method for attaching **ANTS** to a carbohydrate is through reductive amination. This two-step process targets the reducing end of a carbohydrate, which contains a reactive aldehyde or ketone group.

- **Schiff Base Formation:** The primary amine group of **ANTS** reacts with the carbonyl group of the carbohydrate in a reversible condensation reaction to form an unstable imine, also

known as a Schiff base.<sup>[1]</sup> This reaction is often catalyzed by a weak acid.

- Reduction: The unstable Schiff base is then reduced to a stable secondary amine linkage using a reducing agent, most commonly sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ).<sup>[1]</sup> Sodium cyanoborohydride is selective for the imine, minimizing the reduction of the carbohydrate's original carbonyl group.

The resulting **ANTS**-labeled carbohydrate is highly fluorescent and possesses a significant negative charge due to the three sulfonate groups on the **ANTS** molecule. This high charge-to-mass ratio is particularly advantageous for electrophoretic separation methods.<sup>[1]</sup>

## Chemical and Physical Properties of ANTS

Property	Value	Reference(s)
Full Chemical Name	8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt	<sup>[1]</sup>
Molecular Formula	$\text{C}_{10}\text{H}_7\text{NNa}_2\text{O}_9\text{S}_3$	<sup>[1]</sup>
Molecular Weight	427.34 g/mol	<sup>[1]</sup>
Excitation Wavelength ( $\lambda_{\text{ex}}$ )	353 nm	<sup>[1]</sup>
Emission Wavelength ( $\lambda_{\text{em}}$ )	520 nm	<sup>[1]</sup>
Molar Extinction Coefficient ( $\epsilon$ )	$65,000 \text{ M}^{-1}\text{cm}^{-1}$	<sup>[1]</sup>
Appearance	Light yellow solid	<sup>[1]</sup>
Solubility	Water, DMSO	<sup>[1]</sup>

## Quantitative Performance of ANTS Labeling

A key advantage of **ANTS** labeling is that it is generally not biased by the length of the oligosaccharide, meaning the fluorescence intensity is directly proportional to the molar amount of the carbohydrate present.<sup>[2][3]</sup> This allows for the relative quantification of different glycans in a mixture.

## Detection Limits

The limit of detection (LOD) and limit of quantification (LOQ) for **ANTS**-labeled carbohydrates are dependent on the analytical platform used.

Analytical Platform	Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference(s)
Microchip Electrophoresis with LED-Confocal Fluorescence Detection	APTS-labeled glucose	$1.98 \times 10^{-8}$ mol/L (8.61 amol)	Not Reported	[4]
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)	APTS-labeled Human Milk Oligosaccharides	0.025 mg/mL	0.100 mg/mL	[5]
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)	2-AMAC-labeled Human Milk Oligosaccharides **	0.27–0.35 nM (3.4–4.6 amol)	0.89–1.18 nM	[6]

\*Note: Data for APTS (8-aminopyrene-1,3,6-trisulfonic acid), a structurally similar and commonly used alternative to **ANTS**, is included to provide an indication of the sensitivity achievable with this class of dyes.

\*\*\*Note: Data for 2-AMAC (2-aminoacridone) is provided for comparison of a different fluorescent label.

## Reproducibility

The reproducibility of **ANTS** labeling and subsequent analysis is crucial for reliable quantification.

Analytical Platform	Parameter	Relative Standard Deviation (RSD)	Reference(s)
Microchip Electrophoresis	Migration times of 14 oligosaccharides	< 0.50%	[4]
LC-ESI-MS	Derivatization of Hex3-Hex5 followed by MALDI-TOF-MS	12.7%	[7]

## Experimental Protocols

### Protocol 1: ANTS Labeling of N-Glycans Released from Glycoproteins

This protocol is adapted from a method for labeling N-glycans released from chicken ovalbumin.[8]

Materials:

- Dried glycan sample
- **ANTS** solution: 0.1 M **ANTS** in 15% (v/v) acetic acid in water
- Sodium cyanoborohydride solution: 1 M in dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes

Procedure:

- Ensure the glycan sample is completely dry. This can be achieved by lyophilization or using a vacuum concentrator.
- Redissolve the dried glycan sample in 5 µL of the 0.1 M **ANTS** solution.

- Add 5  $\mu\text{L}$  of the 1 M sodium cyanoborohydride solution to the mixture.
- Incubate the reaction mixture for 16 hours at 37°C.
- After incubation, the **ANTS**-labeled glycan sample is ready for analysis by methods such as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).

## Protocol 2: Purification of ANTS-Labeled Oligosaccharides

Excess **ANTS** dye can interfere with downstream analysis and should be removed. This protocol describes a solid-phase extraction (SPE) method.[\[8\]](#)

Materials:

- **ANTS**-labeled glycan sample from Protocol 1
- C18-based SPE mini-column
- Acetonitrile
- Formic acid
- Deionized water
- Vacuum manifold or centrifuge with adapter for SPE columns

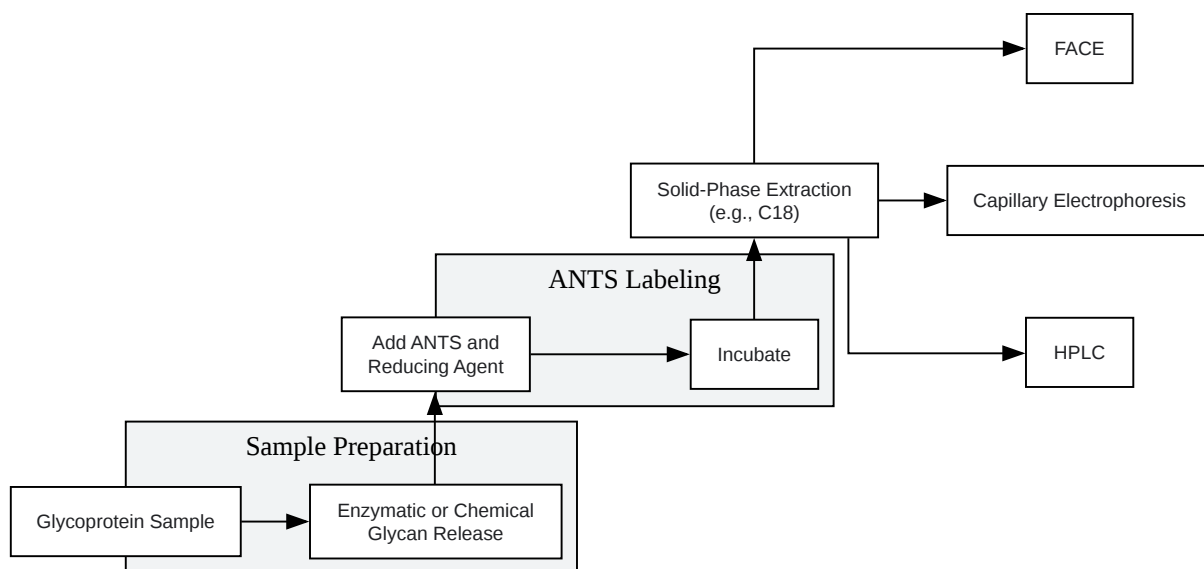
Procedure:

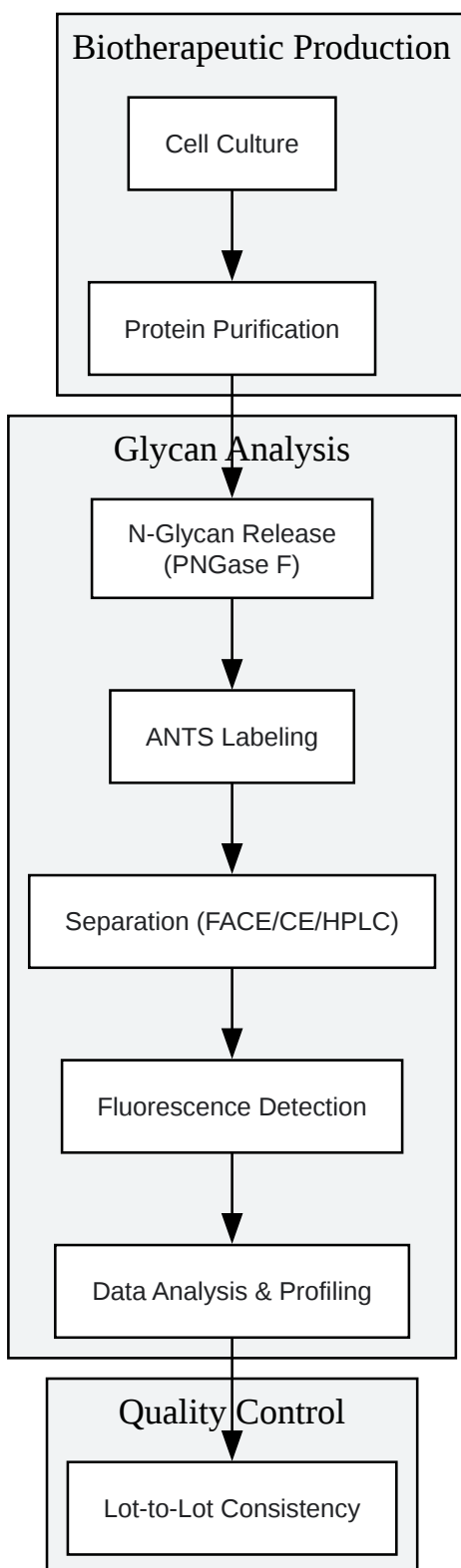
- Condition the C18 SPE column by passing 1-2 column volumes of acetonitrile, followed by 1-2 column volumes of deionized water.
- Dilute the **ANTS**-labeled glycan sample with deionized water to a final volume compatible with the SPE column (typically 200-500  $\mu\text{L}$ ).
- Load the diluted sample onto the conditioned C18 SPE column.

- Wash the column with 2-3 column volumes of 0.1% formic acid in water to remove unbound **ANTS** and other hydrophilic impurities.
- Elute the **ANTS**-labeled glycans with a suitable organic solvent mixture, such as 20% acetonitrile in 0.1% formic acid.[8]
- Collect the eluate containing the purified **ANTS**-labeled glycans. The sample can then be dried and reconstituted in an appropriate buffer for analysis.

## Visualizations

### Experimental Workflow for **ANTS** Labeling and Analysis





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## References

- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Ultrafast analysis of oligosaccharides on microchip with light-emitting diode confocal fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adapting the Laser-Induced Fluorescence Detection Setup of the Standard Capillary Electrophoresis Equipment to Achieve High-Sensitivity Detection of 2-Aminoacridone Labeled Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
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